(S)-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
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Overview
Description
(S)-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is a complex organic compound that features a pyrrolidine ring, an isoquinoline moiety, and an aminobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine typically involves multi-step organic reactions. One possible route could include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Aminobenzyl Group: The aminobenzyl group can be introduced via nucleophilic substitution reactions.
Formation of the Isoquinoline Moiety: The isoquinoline structure can be synthesized through Pictet-Spengler reactions or other cyclization methods.
Final Coupling: The final step involves coupling the pyrrolidine ring with the isoquinoline moiety under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminobenzyl group.
Reduction: Reduction reactions could be used to modify the isoquinoline moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could lead to a dihydroisoquinoline.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for targeting specific receptors or enzymes.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins, enzymes, or receptors, modulating their activity. This interaction could involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
®-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine: The enantiomer of the compound.
N-(1-Benzylpyrrolidin-3-yl)isoquinolin-5-amine: Lacks the amino group on the benzyl moiety.
N-(1-(3-Methoxybenzyl)pyrrolidin-3-yl)isoquinolin-5-amine: Contains a methoxy group instead of an amino group.
Uniqueness
The presence of the (S)-configuration and the specific functional groups make (S)-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine unique in its potential interactions and applications.
Properties
CAS No. |
675133-44-5 |
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Molecular Formula |
C20H22N4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C20H22N4/c21-17-5-1-3-15(11-17)13-24-10-8-18(14-24)23-20-6-2-4-16-12-22-9-7-19(16)20/h1-7,9,11-12,18,23H,8,10,13-14,21H2/t18-/m0/s1 |
InChI Key |
KDILGLNJDNVPLP-SFHVURJKSA-N |
Isomeric SMILES |
C1CN(C[C@H]1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)N |
Canonical SMILES |
C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)N |
Origin of Product |
United States |
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